(S)-2-(Morpholin-2-yl)propan-2-ol
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Overview
Description
(S)-2-(Morpholin-2-yl)propan-2-ol is a chiral compound featuring a morpholine ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Morpholin-2-yl)propan-2-ol typically involves the reaction of morpholine with an appropriate chiral precursor. One common method is the asymmetric reduction of a ketone precursor using chiral catalysts or reagents.
Industrial Production Methods: Industrial production may involve optimized catalytic processes to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or sulfonates can be used under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized morpholine derivatives.
Scientific Research Applications
(S)-2-(Morpholin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Morpholin-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
®-2-(Morpholin-2-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
2-(Morpholin-2-yl)ethanol: A similar compound with a shorter carbon chain.
2-(Morpholin-2-yl)propan-1-ol: A structural isomer with the hydroxyl group on a different carbon.
Uniqueness: (S)-2-(Morpholin-2-yl)propan-2-ol is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties. Its morpholine ring also contributes to its versatility in various applications.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[(2S)-morpholin-2-yl]propan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-7(2,9)6-5-8-3-4-10-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
NUHBKQNFFDEPAP-LURJTMIESA-N |
Isomeric SMILES |
CC(C)([C@@H]1CNCCO1)O |
Canonical SMILES |
CC(C)(C1CNCCO1)O |
Origin of Product |
United States |
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